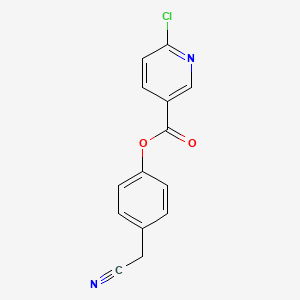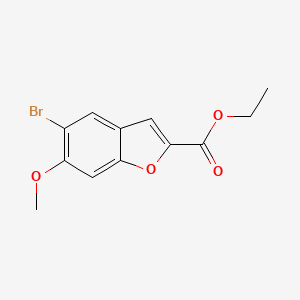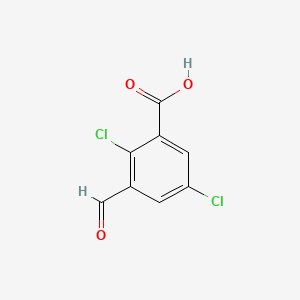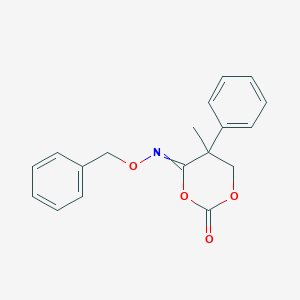
5-Methyl-5-phenyl-4-phenylmethoxyimino-1,3-dioxan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-5-phenyl-4-phenylmethoxyimino-1,3-dioxan-2-one is a cyclic carbonate ester with a complex structure that includes both phenyl and methoxyimino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-phenyl-4-phenylmethoxyimino-1,3-dioxan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of carbonic acid esters and phenylmethoxyimino compounds, which undergo cyclization to form the dioxanone ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous gas-phase dehydrogenation processes, similar to those used for other cyclic carbonates. For example, the dehydrogenation of diethylene glycol on a copper or copper chromite catalyst at elevated temperatures can yield high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-5-phenyl-4-phenylmethoxyimino-1,3-dioxan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents like hydrogen gas, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures and pressures to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing compounds, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
5-Methyl-5-phenyl-4-phenylmethoxyimino-1,3-dioxan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other materials with specialized properties
Wirkmechanismus
The mechanism by which 5-Methyl-5-phenyl-4-phenylmethoxyimino-1,3-dioxan-2-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and resulting in specific biological outcomes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxan-2-one: A simpler cyclic carbonate with similar chemical properties.
5,5-Dimethyl-1,3-dioxan-2-one: Another cyclic carbonate with different substituents that influence its reactivity.
Poly(L-lactide-co-5-amino-1,3-dioxan-2-one): A copolymer used in biomedical applications.
Uniqueness
5-Methyl-5-phenyl-4-phenylmethoxyimino-1,3-dioxan-2-one is unique due to its combination of phenyl and methoxyimino groups, which confer specific chemical and biological properties not found in simpler cyclic carbonates. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
70310-60-0 |
|---|---|
Molekularformel |
C18H17NO4 |
Molekulargewicht |
311.3 g/mol |
IUPAC-Name |
5-methyl-5-phenyl-4-phenylmethoxyimino-1,3-dioxan-2-one |
InChI |
InChI=1S/C18H17NO4/c1-18(15-10-6-3-7-11-15)13-21-17(20)23-16(18)19-22-12-14-8-4-2-5-9-14/h2-11H,12-13H2,1H3 |
InChI-Schlüssel |
HXEHWJQOHPNUJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC(=O)OC1=NOCC2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


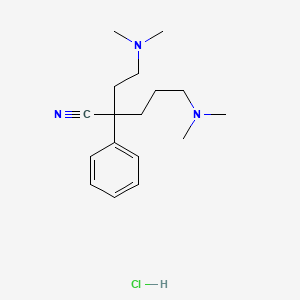
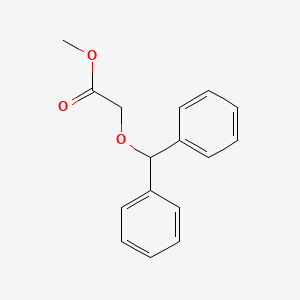
![Ethyl 4-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate](/img/structure/B14012397.png)
![7-((4-Methylpiperazin-1-yl)methyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14012405.png)
![1-(1-Bicyclo[1.1.1]pentanyl)-4-bromotriazole](/img/structure/B14012407.png)
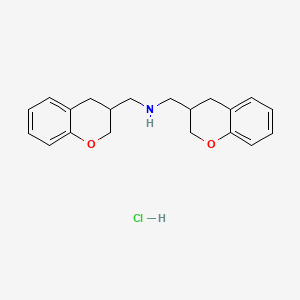
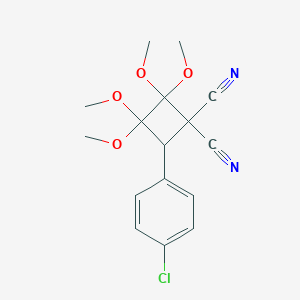
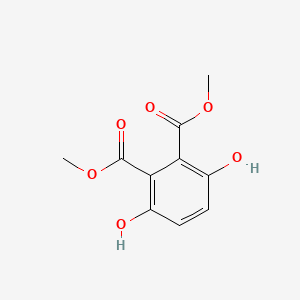
![Tert-butyl 1-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14012433.png)
![N-[(E)-pyrrol-2-ylidenemethyl]butan-1-amine](/img/structure/B14012435.png)
![6-Chlorotetrazolo[1,5-b]pyridazin-8-amine](/img/structure/B14012439.png)
